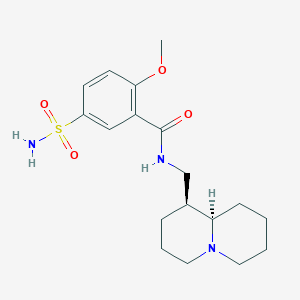

N-Boc-DL-valinol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-Boc-DL-valinol and its derivatives often involves catalytic reactions. For instance, N-Ts and N-Boc derivatives of 1,2-diamines and 1,2-amino alcohols undergo efficient Pd(II)-catalyzed aza-Wacker reactions, leading to the formation of 1,3-heterocycles such as oxazolidines and imidazolidines. This process highlights the versatility of this compound in forming complex structures through catalytic synthesis (Elliott et al., 2011).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through crystallographic studies. For example, the crystal structure of N-Boc-L-Val-delta Phe-L-Val-OCH3 reveals details about the molecular conformation, showcasing how specific structural features influence the overall molecular architecture. Such studies provide insight into the stereochemistry and conformational preferences of compounds derived from this compound (Mitra et al., 1996).

Chemical Reactions and Properties

This compound participates in various chemical reactions, demonstrating its reactivity and functional versatility. The compound's ability to undergo catalytic asymmetric arylation with arylboroxines using N-Boc-l-valine-connected amidomonophosphane rhodium(I) catalyst showcases its potential in stereoselective synthesis. This reaction is crucial for the development of complex organic molecules with high enantiomeric purity (Kuriyama et al., 2004).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystalline structure, are essential for its application in synthesis. These properties are influenced by the compound's molecular structure and can affect its reactivity and stability under various conditions. Research on its physical properties aids in optimizing conditions for its use in synthetic pathways.

Chemical Properties Analysis

This compound's chemical properties, including its reactivity, stability, and interaction with various reagents, are central to its utility in organic synthesis. Its protective Boc group makes it a valuable building block for peptide synthesis, allowing for the selective deprotection and functionalization of amino groups. The compound's ability to participate in a wide range of chemical reactions makes it a versatile tool for chemists in constructing complex organic molecules.

- (Elliott et al., 2011) - On the catalytic synthesis of this compound derivatives.

- (Mitra et al., 1996) - Study on the crystal structure and molecular conformation.

- (Kuriyama et al., 2004) - On the chemical reactivity and catalytic arylation.

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis N-Boc-DL-valinol has been highlighted for its role in chemical synthesis, especially in catalytic processes. For instance, it's used in Pd(II)-catalyzed aza-Wacker reactions for the efficient synthesis of 1,3-heterocycles such as saturated oxazolidines and imidazolidines. N-L-valinol derivatives, in particular, result in highly diastereoselective reactions, demonstrating the versatility of this compound in stereochemical outcomes in chemical synthesis (Elliott et al., 2011). Similarly, N-Boc-L-valine was used as a ligand in the enantioselective Pd(II)-catalyzed annulation of aminomethyl ferrocene derivatives with diarylethynes, leading to ferrocenes with planar chirality and excellent enantioselectivity (Shi et al., 2013).

Microbial Preparation and Industrial Application this compound, or its derivative d-valine, is noted for its significance as an organic chiral source with extensive industrial applications. It serves as an intermediate in the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs. Its derivatives have shown activity in clinical use, such as in the treatment of immune-deficiency diseases and antitumor therapy. Furthermore, microbial preparation of d-valine is considered competitive and promising due to its high stereoselectivity, mild reaction conditions, and environmentally friendly process (Chen et al., 2016).

Biological Activity and Pharmaceutical Applications In the realm of pharmaceuticals and biological activity, this compound derivatives have been used in the synthesis of novel amino acid hydrazide derivatives, showing antimicrobial activity and potential as a platform for further pharmaceutical development (Khattab, 2005).

Material Science and Nanotechnology Moreover, this compound plays a role in material science and nanotechnology. For instance, it was involved in the design and synthesis of amino acid-based hyperbranched polymers with tunable molecular weights and degrees of branching, leading to pH-responsive cationic hyperbranched architectures with potential applications in drug delivery and tissue engineering (Roy & De, 2014).

Catalysis and Synthesis The compound has also shown utility in catalysis and synthesis, as demonstrated by the synthesis of chiral ferrocenes with high enantioselectivity and planar chirality using N-Boc-L-Val-OH as a ligand (Shi et al., 2013).

Safety and Hazards

N-Boc-DL-valinol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or clothing .

Propriétés

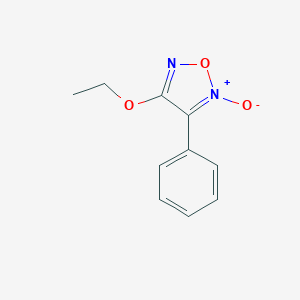

IUPAC Name |

tert-butyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQRRYDVICNJGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338033 | |

| Record name | N-Boc-DL-valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169556-48-3 | |

| Record name | N-Boc-DL-valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B71453.png)

![3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol](/img/structure/B71455.png)

![2-methoxy-5-methyl-1H-benzo[d]imidazole](/img/structure/B71461.png)

![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)

![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)